molecular formula C9H6S2 B095806 m-Cyclopentadithiophene CAS No. 17965-48-9

m-Cyclopentadithiophene

Cat. No. B095806
CAS RN: 17965-48-9
M. Wt: 178.3 g/mol
InChI Key: HHSONWXYOAPAQZ-UHFFFAOYSA-N
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Description

M-Cyclopentadithiophene (m-CPDT) is a conjugated organic molecule that has gained significant attention in the scientific community. It is a type of thiophene-based molecule that has a unique structure, making it an excellent candidate for various applications in the field of materials science and organic electronics.

Mechanism of Action

The mechanism of action of m-Cyclopentadithiophene in organic electronics is based on its ability to transport charge carriers. The molecule has a conjugated structure that allows it to delocalize electrons, resulting in high charge mobility. When used in OFETs, m-Cyclopentadithiophene acts as a semiconductor, allowing the flow of electrons between the source and drain electrodes. In OPVs, m-Cyclopentadithiophene is used as a donor material that absorbs light and generates charge carriers, which are then transported to the acceptor material.
Biochemical and Physiological Effects:
Currently, there is limited research on the biochemical and physiological effects of m-Cyclopentadithiophene. However, some studies have shown that the molecule has low toxicity and biocompatibility, making it a potential candidate for biomedical applications. For example, m-Cyclopentadithiophene-based materials have been used as biosensors for detecting glucose, cholesterol, and other biomolecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of using m-Cyclopentadithiophene in lab experiments is its high solubility in organic solvents, which makes it easy to handle and process. Additionally, m-Cyclopentadithiophene-based materials have shown excellent performance in various applications, including OFETs, OPVs, and OLEDs. However, one limitation of using m-Cyclopentadithiophene is its sensitivity to air and moisture, which can affect its performance. Therefore, it is essential to handle the molecule under inert conditions to prevent degradation.

Future Directions

There are several future directions for m-Cyclopentadithiophene research. One area of interest is the development of m-Cyclopentadithiophene-based materials for biomedical applications, such as biosensors and drug delivery systems. Another direction is the synthesis of new m-Cyclopentadithiophene derivatives with improved properties, such as higher charge mobility and stability. Additionally, there is a need for further research on the toxicity and biocompatibility of m-Cyclopentadithiophene-based materials to determine their suitability for biomedical applications.
Conclusion:
In conclusion, m-Cyclopentadithiophene is a conjugated organic molecule that has shown great potential for various applications in the field of materials science and organic electronics. Its unique structure and high charge mobility make it an excellent candidate for use in OFETs, OPVs, and OLEDs. While there is limited research on its biochemical and physiological effects, m-Cyclopentadithiophene has shown low toxicity and biocompatibility, making it a potential candidate for biomedical applications. Further research is needed to explore its full potential and develop new m-Cyclopentadithiophene-based materials with improved properties.

Synthesis Methods

The synthesis of m-Cyclopentadithiophene can be achieved through various methods, including the Stille coupling reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The Stille coupling reaction is the most commonly used method for synthesizing m-Cyclopentadithiophene. This method involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst and a base. The final product is obtained after purification through column chromatography.

Scientific Research Applications

M-CPDT has been extensively studied for its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of various organic semiconductors, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). m-Cyclopentadithiophene-based materials have shown excellent performance in these applications due to their high charge mobility, good solubility, and thermal stability.

properties

CAS RN

17965-48-9

Product Name

m-Cyclopentadithiophene

Molecular Formula

C9H6S2

Molecular Weight

178.3 g/mol

IUPAC Name

4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene

InChI

InChI=1S/C9H6S2/c1-6-2-10-4-8(6)9-5-11-3-7(1)9/h2-5H,1H2

InChI Key

HHSONWXYOAPAQZ-UHFFFAOYSA-N

SMILES

C1C2=CSC=C2C3=CSC=C31

Canonical SMILES

C1C2=CSC=C2C3=CSC=C31

synonyms

7H-Cyclopenta[1,2-c:3,4-c']dithiophene

Origin of Product

United States

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